molecular formula C8H4BrF2NO3 B1412913 2',4'-Difluoro-6'-nitrophenacyl bromide CAS No. 1803730-83-7

2',4'-Difluoro-6'-nitrophenacyl bromide

Cat. No.: B1412913
CAS No.: 1803730-83-7
M. Wt: 280.02 g/mol
InChI Key: CUCUPYHTKCVOCP-UHFFFAOYSA-N
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Description

2',4'-Difluoro-6'-nitrophenacyl bromide (DFNPB) is a synthetic organic compound that is used as a reagent in a variety of scientific research applications. It is a highly versatile reagent that has been used in a range of laboratory experiments, including organic synthesis, biochemistry, and pharmacology. DFNPB has several advantages over other reagents, including its low cost, ease of use, and wide range of applications.

Scientific Research Applications

Synthesis of Formoterol

Mohan et al. (1994) investigated the synthesis of formoterol, using a compound structurally related to 2',4'-Difluoro-6'-nitrophenacyl bromide, namely 4-benzyloxy-3-nitrophenacyl bromide. This compound's planar nitrophenyl and benzyloxy groups, inclined at a specific dihedral angle, play a crucial role in the synthesis process of formoterol, a medication used in the treatment of asthma and chronic obstructive pulmonary disease (Mohan, K. C., Ravikumar, K., Vittal, T., & Gido, C., 1994).

Nitro-substituted Phenacyl Bromides

Garg and Singh (1969) explored the nitration of various phenacyl bromides, including those with structures similar to this compound. Their work focused on obtaining high yields of 3-nitrophenacyl bromides, which have relevance in various chemical synthesis processes (Garg, H., & Singh, P., 1969).

Enzyme Inhibition Studies

Dubois et al. (1978) investigated the effects of phenacyl bromides, including derivatives similar to this compound, on the activity of rat liver microsomal epoxide hydrase. Their research identified the role of such compounds in enzyme inhibition, offering insights into potential therapeutic applications (Dubois, G., Appella, E., Levin, W., Lu, A. Y., & Jerina, D., 1978).

Radiosensitizing Agents Synthesis

Skwarski and Sobolewski (1992) conducted research on the synthesis of radiosensitizing agents using 4-fluoro-3-nitrophenacyl alkylxanthates, a class of compounds that includes this compound. This research is crucial in the development of compounds that enhance the effectiveness of radiation therapy in cancer treatment (Skwarski, D., & Sobolewski, H., 1992).

Kinetic Studies in Chemical Reactions

Gohar et al. (2012) investigated the kinetic aspects of reactions involving substituted phenacyl bromides, similar to this compound. Their work provides valuable insights into the reaction mechanisms and rate-determining steps in chemical processes involving these compounds (Gohar, G., Khattab, S. N., Farahat, O. O. M., & Khalil, H. H., 2012).

Synthesis of Heterocyclic Compounds

Prostakov et al. (1980) explored the conversion of N-phenacyl and p-nitrophenacyl bromides into N-substituted 1H-indeno[2,1-b]pyridines. This study highlights the importance of compounds like this compound in synthesizing complex heterocyclic structures, which have numerous applications in medicinal chemistry (Prostakov, N. S., Soldatenkov, A. T., Fedorov, V., Mobio, S., & Galiullin, M. A., 1980).

Safety and Hazards

The safety data sheet for a related compound, “2-Bromo-4′-nitroacetophenone”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage .

Properties

IUPAC Name

2-bromo-1-(2,4-difluoro-6-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2NO3/c9-3-7(13)8-5(11)1-4(10)2-6(8)12(14)15/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCUPYHTKCVOCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)CBr)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901232449
Record name Ethanone, 2-bromo-1-(2,4-difluoro-6-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901232449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803730-83-7
Record name Ethanone, 2-bromo-1-(2,4-difluoro-6-nitrophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803730-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-bromo-1-(2,4-difluoro-6-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901232449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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